molecular formula C16H15FN4OS2 B12182032 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B12182032
M. Wt: 362.4 g/mol
InChI Key: GSZPHXFNBZASHL-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted at the 2-position with a 2-fluorophenyl group and at the 4-position with an acetamide linker. The acetamide moiety connects to a 1,3,4-thiadiazole ring in the (2Z)-configuration, which is further substituted with an isopropyl group at the 5-position (Figure 1).

Properties

Molecular Formula

C16H15FN4OS2

Molecular Weight

362.4 g/mol

IUPAC Name

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C16H15FN4OS2/c1-9(2)14-20-21-16(24-14)19-13(22)7-10-8-23-15(18-10)11-5-3-4-6-12(11)17/h3-6,8-9H,7H2,1-2H3,(H,19,21,22)

InChI Key

GSZPHXFNBZASHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

The synthesis of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step reactions starting from readily available precursorsReaction conditions such as temperature, solvent, and catalysts play a crucial role in the yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures.

Scientific Research Applications

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis or interference with bacterial DNA replication. The anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues can be categorized based on variations in:

Aromatic substituents (fluorophenyl vs. other aryl groups).

Heterocyclic cores (thiazole-thiadiazole vs. triazole, benzimidazole, or oxadiazole systems).

Linker and side-chain modifications .

Table 1: Key Structural Comparisons
Compound Name / ID Core Structure Aryl Substituent Side Chain/Substituent Key Properties/Activities References
Target Compound Thiazole-thiadiazole 2-Fluorophenyl Isopropyl (thiadiazole) Enhanced binding affinity (hypothetical)
9b () Benzimidazole-triazole-thiazole 4-Fluorophenyl None Antidiabetic/antimicrobial activity*
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () Dihydrothiadiazole 4-Fluorophenyl Acetyl group Crystallographic stability
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide () Triazole-thiophene 4-Fluorophenyl Ethyl-thiophene Potential kinase inhibition
N-(4-Fluorophenyl)-N-(propan-2-yl)-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}acetamide () Thiadiazole 4-Fluorophenyl Trifluoromethyl High metabolic resistance

*Activity inferred from structural similarity to reported analogues in .

Key Findings

Fluorophenyl Substitution: The 2-fluorophenyl group in the target compound may confer stronger hydrophobic interactions compared to 4-fluorophenyl analogues (e.g., 9b or ). The ortho-fluorine position could sterically hinder rotation, stabilizing ligand-receptor interactions .

Heterocyclic Core Influence :

  • Thiazole-thiadiazole systems (target compound) offer dual aromaticity for π-π stacking, whereas triazole-thiophene hybrids () may prioritize hydrogen bonding via sulfur or nitrogen atoms .
  • Benzimidazole-triazole-thiazole hybrids () demonstrate broader bioactivity (e.g., antimicrobial) due to increased hydrogen-bonding capacity .

Side-Chain Modifications :

  • The isopropyl group on the thiadiazole ring in the target compound likely enhances lipophilicity, favoring membrane permeability over bulkier groups like tetrahydro-2H-pyran-4-ylmethyl () .
  • Acetyl or sulfanyl linkers () may alter pharmacokinetics by modulating hydrolysis rates .

Biological Activity

The compound 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a thiazole derivative noted for its diverse biological activities. Thiazole compounds are recognized for their roles in medicinal chemistry due to their ability to interact with various biological targets. This article reviews the biological activity of this specific compound, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties.

  • Molecular Formula : C18H16FN3O3S2
  • Molecular Weight : 405.5 g/mol
  • IUPAC Name : 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors. The thiazole ring can modulate enzyme activities and influence signaling pathways involved in inflammation and cancer proliferation. Studies suggest that it may inhibit bacterial enzymes, leading to antimicrobial effects or interfere with inflammatory pathways to exert anti-inflammatory effects.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes.

Microorganism Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1464
Candida albicans1316

Anticancer Activity

The anticancer potential of this compound has been evaluated using several cancer cell lines. The structure–activity relationship (SAR) analysis indicates that the presence of electron-donating groups enhances cytotoxicity.

Cell Line IC50 (µg/mL)
A431 (human epidermoid)5.0
U251 (human glioblastoma)8.5
MCF7 (breast cancer)6.7

In vitro studies have shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Anti-inflammatory Activity

The anti-inflammatory effects of the compound have been attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This is significant for potential therapeutic applications in inflammatory diseases.

Case Studies

  • Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiazole exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The tested compound showed a promising profile with lower MIC values compared to standard antibiotics .
  • Evaluation of Anticancer Properties : In a recent study focusing on human cancer cell lines, the compound displayed potent cytotoxicity against A431 and U251 cells, surpassing the efficacy of conventional chemotherapeutics like doxorubicin .
  • Inflammation Model Study : In vivo models indicated that treatment with the compound significantly reduced paw edema in rats induced by carrageenan, suggesting its potential as an anti-inflammatory agent.

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